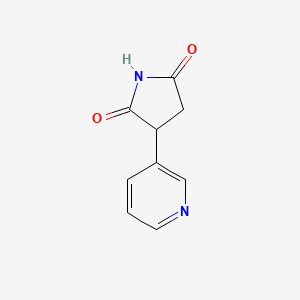
5,10,15,20-Tetrakis(4-methylphenyl)-21,22-dihydroporphyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-Tetrakis(4-methylphenyl)-21,22-dihydroporphyrin: is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as hemoglobin and chlorophyll
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-methylphenyl)-21,22-dihydroporphyrin typically involves the condensation of pyrrole with 4-methylbenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as trifluoroacetic acid, and requires careful control of temperature and reaction time to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions: 5,10,15,20-Tetrakis(4-methylphenyl)-21,22-dihydroporphyrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of metalloporphyrins when metal ions are introduced.
Substitution: The methylphenyl groups can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin quinones, while reduction can yield metalloporphyrins .
科学研究应用
Chemistry: 5,10,15,20-Tetrakis(4-methylphenyl)-21,22-dihydroporphyrin is used as a building block for the synthesis of more complex porphyrin derivatives. It serves as a precursor for the preparation of metalloporphyrins, which are important in catalysis and materials science .
Biology and Medicine: In biological research, this compound is studied for its potential use in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeting cancer cells .
Industry: The compound is also explored for its applications in the development of sensors and electronic devices. Its unique electronic properties make it suitable for use in organic photovoltaics and other electronic applications .
作用机制
The mechanism of action of 5,10,15,20-Tetrakis(4-methylphenyl)-21,22-dihydroporphyrin involves its ability to interact with light and generate reactive oxygen species. Upon light activation, the compound undergoes a photochemical reaction that produces singlet oxygen, a highly reactive form of oxygen that can induce cell damage and apoptosis. This property is particularly useful in photodynamic therapy for cancer treatment .
相似化合物的比较
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: This compound has carboxyl groups instead of methyl groups, which can influence its solubility and reactivity.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin:
Uniqueness: The methyl groups provide a balance between hydrophobicity and electronic effects, making it a versatile compound for various research and industrial applications .
属性
IUPAC Name |
5,10,15,20-tetrakis(4-methylphenyl)-21,22-dihydroporphyrin |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N4/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35/h5-28,49-50H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOMLEHGHNPLMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
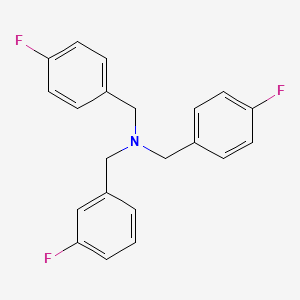
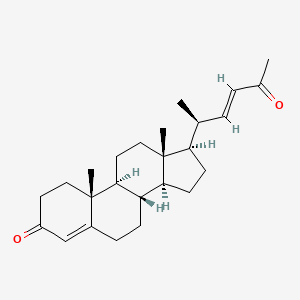
![(3aR,5aR,9aS)-3a,6,6-trimethyl-4,5,5a,7,8,9,9a,9b-octahydro-1H-benzo[e][1]benzofuran-2-one](/img/structure/B13407959.png)
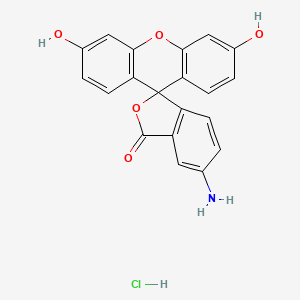
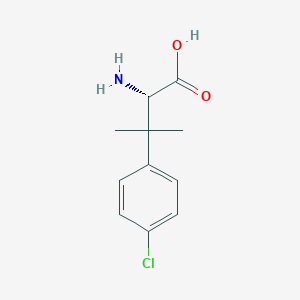
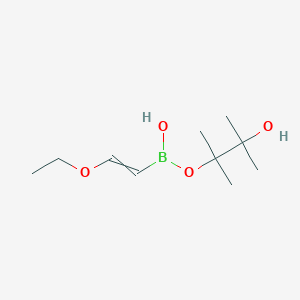
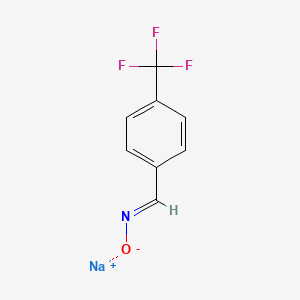

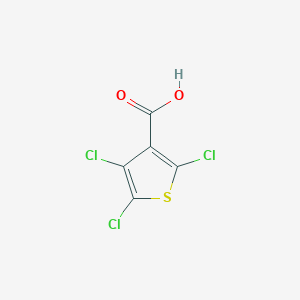
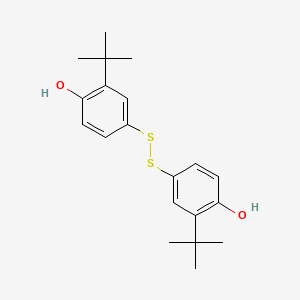
![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)
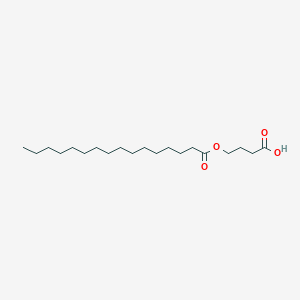
![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408021.png)
